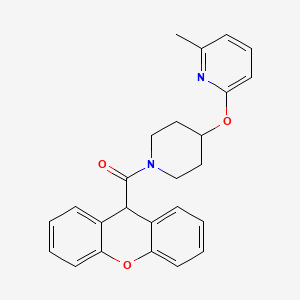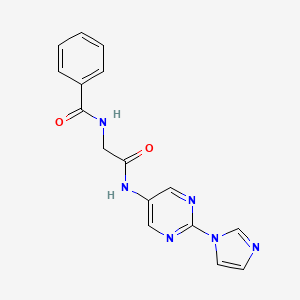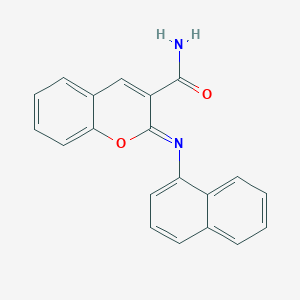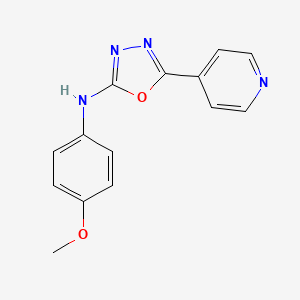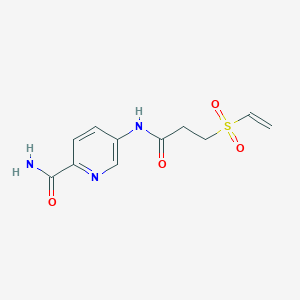
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide, also known as EPAC activator, is a small molecule that has gained significant attention in the field of scientific research. It is a potent activator of exchange protein directly activated by cAMP (EPAC), a signaling protein that plays a critical role in various physiological processes.
作用機序
The mechanism of action of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the activation of this compound. This compound is a signaling protein that is activated by the second messenger cyclic AMP (cAMP). Upon activation, this compound regulates various downstream signaling pathways, including the activation of Rap1 GTPase, which plays a critical role in cell adhesion, migration, and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, improve cardiac function in heart failure, and enhance immune response in cancer. This compound activators have also been shown to have potential anti-inflammatory effects and can inhibit cancer cell proliferation.
実験室実験の利点と制限
One of the significant advantages of using 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide in lab experiments is its specificity for this compound activation. It has been shown to activate this compound without affecting other cAMP-dependent signaling pathways, such as protein kinase A (PKA). However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide. One of the potential directions is the development of more potent and selective this compound activators. Another direction is the investigation of the therapeutic potential of this compound activators in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, the study of the downstream signaling pathways of this compound activation can provide insights into the physiological and pathological processes regulated by this compound.
Conclusion
In conclusion, this compound is a potent activator of this compound that has potential therapeutic applications in various diseases. Its specificity for this compound activation and its ability to regulate downstream signaling pathways make it a promising candidate for further research. The development of more potent and selective this compound activators and the investigation of the downstream signaling pathways of this compound activation can provide insights into the physiological and pathological processes regulated by this compound.
合成法
The synthesis of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the reaction of 2-amino-5-bromo-3-picoline with ethyl acrylate and sodium hydride in dimethylformamide. The resulting product is then reacted with sulfonyl chloride and ammonia to produce the final product. The yield of the synthesis method is around 50%, and the purity of the final product is more than 95%.
科学的研究の応用
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate this compound, which plays a crucial role in various physiological processes, such as insulin secretion, cardiac function, and immune response. This compound activators have also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and diabetes.
特性
IUPAC Name |
5-(3-ethenylsulfonylpropanoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-2-19(17,18)6-5-10(15)14-8-3-4-9(11(12)16)13-7-8/h2-4,7H,1,5-6H2,(H2,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDRUUZSTXURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CN=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)
![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)
